Tert-butyl 3-formyl-5-iodobenzylcarbamate
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Overview
Description
Tert-butyl 3-formyl-5-iodobenzylcarbamate is an organic compound with the molecular formula C13H16INO3 and a molecular weight of 361.18 g/mol . This compound is used primarily in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 3-formyl-5-iodobenzylcarbamate typically involves the reaction of 3-iodobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl 3-formyl-5-iodobenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
Tert-butyl 3-formyl-5-iodobenzylcarbamate is used in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5-iodobenzylcarbamate depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura coupling, the iodine atom is replaced by a different group through a palladium-catalyzed process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Tert-butyl 3-formyl-5-iodobenzylcarbamate can be compared with similar compounds such as tert-butyl 3-iodobenzylcarbamate and tert-butyl carbamate . These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to the presence of both the formyl and iodine groups, which allow for a wider range of chemical transformations.
Properties
Molecular Formula |
C13H16INO3 |
---|---|
Molecular Weight |
361.17 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-5-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16INO3/c1-13(2,3)18-12(17)15-7-9-4-10(8-16)6-11(14)5-9/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChI Key |
BVMMZJDWRPQELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)I)C=O |
Origin of Product |
United States |
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